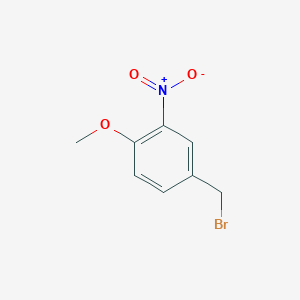

4-Methoxy-3-nitrobenzyl bromide

概要

説明

4-Methoxy-3-nitrobenzyl bromide is an organic compound with the molecular formula C8H8BrNO3 . It is an organic building block and has a molecular weight of 246.06 g/mol .

Synthesis Analysis

The synthesis of 4-Methoxy-3-nitrobenzyl bromide involves several steps. The use of diethyl ether with dichloromethane as a co-solvent has been shown to be the optimal medium for the transformation and leads to the rapid formation of the PMB ester .Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-nitrobenzyl bromide can be represented by the IUPAC Name 4-(bromomethyl)-1-methoxy-2-nitrobenzene . The InChI representation is InChI=1S/C8H8BrNO3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3-nitrobenzyl bromide include a molecular weight of 246.06 g/mol , an XLogP3 of 2.3 , and a topological polar surface area of 55 Ų . The compound has a predicted melting point of 97.35° C and a predicted boiling point of 353.7° C at 760 mmHg .科学的研究の応用

Protection of Hydroxyl Groups

4-Methoxy-3-nitrobenzyl bromide can be used as a reagent for the protection of hydroxyl groups . This is particularly useful in organic synthesis where the hydroxyl group might interfere with a reaction. The protected group can be removed later by treatment with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .

Synthesis of Argentilactone

This compound has been used in the synthesis of ®- (–)-argentilactone . Argentilactone is a natural product with potential biological activity, and the ability to synthesize it in the lab is valuable for research.

Reactions at the Benzylic Position

4-Methoxy-3-nitrobenzyl bromide can undergo various reactions at the benzylic position . These include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the stabilization of the intermediate by resonance with the aromatic ring .

Diastereoselective Alkylation

Although this application is more commonly associated with 3-Methoxybenzyl bromide, it’s possible that 4-Methoxy-3-nitrobenzyl bromide could be used in a similar manner . The compound can be used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives .

Multistep Synthesis

4-Methoxy-3-nitrobenzyl bromide can be used in multistep synthesis processes . For example, it can be used in the nitration step of a process to create m-bromoaniline from benzene .

Friedel Crafts Acylation

Again, while this is more commonly associated with other benzyl bromides, it’s possible that 4-Methoxy-3-nitrobenzyl bromide could be used in a similar manner . The compound can be used in Friedel Crafts acylation, a process used to add acyl groups to aromatic rings .

Safety and Hazards

4-Methoxy-3-nitrobenzyl bromide causes severe skin burns and eye damage . It is recommended not to breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

作用機序

Target of Action

The primary target of 4-Methoxy-3-nitrobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

4-Methoxy-3-nitrobenzyl bromide interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) attacks the carbon at the benzylic position. At the same time, the bromine atom is released, forming a bromide anion . This reaction is a concerted mechanism, meaning it occurs in a single step without any intermediates .

Biochemical Pathways

It is known that the compound can participate in reactions leading to the formation of benzyloxybenzaldehyde derivatives . These derivatives can be further reacted to form benzofuran derivatives , which are key structural subunits in many naturally occurring compounds with biological activities .

Pharmacokinetics

For instance, its predicted boiling point is approximately 353.7°C at 760 mmHg , suggesting that it is relatively stable under normal conditions. Its predicted density is approximately 1.6 g/cm³ , which may influence its distribution in the body.

Result of Action

The result of the action of 4-Methoxy-3-nitrobenzyl bromide is the formation of new compounds through nucleophilic substitution at the benzylic position . This can lead to the creation of a variety of derivatives, including benzyloxybenzaldehydes and benzofurans , which have potential applications in biochemical research and the synthesis of biologically active compounds .

Action Environment

The action of 4-Methoxy-3-nitrobenzyl bromide can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the nature of the nucleophile and the solvent used . Additionally, the stability of the compound can be influenced by factors such as temperature and pH.

特性

IUPAC Name |

4-(bromomethyl)-1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNURTUGHOTMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468897 | |

| Record name | 4-Methoxy-3-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-nitrobenzyl bromide | |

CAS RN |

61010-34-2 | |

| Record name | 4-Methoxy-3-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Methoxy-3-nitrobenzyl bromide in the synthesis of (4-Methoxy-3-nitrobenzylsulfonyl)acetic acid?

A1: 4-Methoxy-3-nitrobenzyl bromide serves as the starting material in the synthesis of (4-Methoxy-3-nitrobenzylsulfonyl)acetic acid. [] The synthesis involves a two-step process:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)